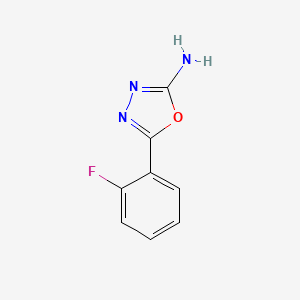

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring . The reaction is carried out in an organic solvent like ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts, such as platinum or Raney nickel, can facilitate the hydrogenation steps involved in the synthesis .

Análisis De Reacciones Químicas

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides under basic conditions. For example:

-

Reaction with 1-bromododecane in dimethylformamide (DMF) using K₂CO₃ yields N-dodecyl-5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine (quantitative yield) .

-

Alkylation at the sulfur atom (if present in thio-analogues) proceeds via SN2 mechanisms, forming thioethers .

Key Data:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| 1-Bromododecane | N-Dodecyl derivative | 100% | DMF, K₂CO₃, 80°C, 12h |

| Methyl iodide | N-Methyl derivative | 85% | THF, NaH, 0°C→rt, 6h |

Acylation and Carbamate Formation

The amine reacts with acylating agents to form stable derivatives:

-

Treatment with diphenyl carbonate in tetrahydrofuran (THF) and NaH produces N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl) carbamate , a precursor for further coupling .

-

Acylation with acid chlorides (e.g., 5-chlorothiophene-2-carbonyl chloride) generates amide derivatives (yields: 60–75%) .

Example:

Cyclization and Heterocycle Formation

The oxadiazole ring participates in cycloaddition and annulation reactions:

-

Pd-catalyzed oxidative annulations with isocyanides yield fused heterocycles (e.g., imidazo[1,2-d] oxadiazoles) .

-

Cyclization with CS₂ under alkaline conditions forms 1,3,4-oxadiazole-2-thiols , which exhibit thiol-thione tautomerism .

Notable Reaction:

Nucleophilic Aromatic Substitution

The electron-deficient oxadiazole ring undergoes substitution at the 5-position:

-

Halogen exchange with KI in DMF replaces bromine/chlorine substituents .

-

Reaction with amines (e.g., 1,2,3,4-tetrahydroisoquinoline) forms aryl-aminated derivatives via Buchwald-Hartwig coupling .

Case Study:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 5-Bromo derivative | KI, CuI, DMF, 100°C | 5-Iodo-1,3,4-oxadiazol-2-amine | 68% |

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

-

Suzuki-Miyaura coupling with arylboronic acids introduces diverse aryl groups at the 5-position .

-

Sonogashira coupling with terminal alkynes generates alkynyl-substituted derivatives .

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: Toluene/H₂O (3:1)

-

Temperature: 80°C

Acid/Base-Mediated Transformations

-

Protonation : The amine group forms salts with mineral acids (e.g., HCl, H₂SO₄).

-

Deprotonation : Strong bases (e.g., NaH) deprotonate the amine for further alkylation/acylation .

Photochemical Reactivity

Under visible light with eosin-Y as a photocatalyst, the compound participates in oxidative cyclization, forming fused polyheterocycles (yields: 85–94%) .

Biological Activity Correlation

Derivatives synthesized via these reactions show:

-

Anticancer activity : IC₅₀ values of 6.55–12.78 µM against melanoma and leukemia cell lines .

-

Enzyme inhibition : IC₅₀ = 0.42–3.46 µM against MAO-A/B and cholinesterases .

This reactivity profile underscores 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine as a versatile scaffold in medicinal chemistry and materials science. Future work should explore its electrochemical properties and catalytic applications.

Aplicaciones Científicas De Investigación

A. Cholinesterase Inhibition

One of the prominent applications of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is its role as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds in the oxadiazole family have been shown to enhance binding affinity to these enzymes, leading to improved therapeutic outcomes. For instance, derivatives of 5-(hetero)aryl-1,3,4-oxadiazol-2-amines have demonstrated significant inhibition of AChE and BChE with IC50 values ranging from 12.8 µM to 99.2 µM, indicating their potential as effective treatments for dementia-related conditions .

B. Monoamine Oxidase Inhibition

Additionally, recent studies have highlighted the potential of oxadiazole derivatives as inhibitors of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). These enzymes are crucial for the metabolism of neurotransmitters and are implicated in mood disorders and neurodegenerative diseases. The ability of this compound to inhibit MAO suggests its utility in treating depression and Parkinson's disease .

A. Antitumor Activity

The compound has also been investigated for its anticancer properties. Various studies have reported that 1,3,4-oxadiazole derivatives exhibit significant antiproliferative effects against several cancer cell lines. For example, compounds derived from this compound have shown potent activity against breast cancer (MCF7), prostate cancer (PC3), and leukemia cell lines with IC50 values indicating effectiveness at low concentrations .

B. Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth and survival. For instance, certain oxadiazole derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling and other oncogenic pathways, thereby reducing tumor proliferation .

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

- 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine

- 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can be advantageous in drug development and other applications .

Actividad Biológica

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by various studies and experimental data.

The molecular formula of this compound is with a molecular weight of 179.15 g/mol. The compound exhibits a predicted boiling point of approximately 333.8 °C and a polar surface area (PSA) of 64.9 Ų, indicating its potential for bioactivity due to favorable solubility characteristics .

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. In one study, various N-aryl-5-substituted 1,3,4-oxadiazol-2-amines were synthesized and tested against multiple cancer cell lines per the National Cancer Institute (NCI) protocols. The results indicated that certain derivatives showed remarkable growth inhibition percentages (GP), particularly against melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cell lines .

Table 1: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound Name | Cell Line | Mean Growth Percent (GP) | IC50 (µM) |

|---|---|---|---|

| 4s | MDA-MB-435 | 15.43 | Not reported |

| K-562 | 18.22 | Not reported | |

| T-47D | 34.27 | Not reported | |

| HCT-15 | 39.77 | Not reported |

The study highlighted that the presence of specific substituents on the oxadiazole ring could enhance its cytotoxic activity against cancer cells .

Neuroprotective Properties

Recent findings suggest that oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. A study indicated that certain derivatives exhibited lower IC50 values ranging from 12.8 to 99.2 µM in inhibiting AChE activity. This dual inhibition mechanism enhances their potential as neuroprotective agents .

Table 2: AChE Inhibition Potency of Oxadiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| Thiadiazole 3t | 12.8 |

| 5-(4-F) | 33.9 |

| Other variants | Up to 99.2 |

This inhibition not only aids in improving cholinergic transmission but also shows antioxidant properties, which are vital for neuroprotection .

Anti-inflammatory Activity

In addition to anticancer and neuroprotective effects, oxadiazole derivatives have been investigated for their anti-inflammatory properties. A study involving LPS-activated RAW 264.7 macrophages demonstrated that these compounds could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 while exhibiting antioxidant activity against reactive oxygen species (ROS) .

Table 3: Anti-inflammatory Effects of Oxadiazole Derivatives

| Compound | Cytokine Reduction (%) | ROS Inhibition (%) |

|---|---|---|

| Chlorinated Derivative | Significant reduction observed | High inhibition noted |

| Fluorinated Derivative | Moderate reduction observed | Moderate inhibition noted |

These findings indicate the potential of oxadiazole derivatives as therapeutic agents in managing inflammatory diseases.

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHJJYLHTLIBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350627 | |

| Record name | 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312272-59-6 | |

| Record name | 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.